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Compound of Interest

Compound Name: 5-Bromoisophthalonitrile

Cat. No.: B065692 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 5-
Bromoisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
5-Bromoisophthalonitrile, also known as 5-bromo-1,3-benzenedicarbonitrile, is an aromatic

organic compound with significant potential as a versatile building block in medicinal chemistry

and materials science. Its structure, featuring a benzene ring substituted with a bromine atom

and two nitrile groups, provides multiple reactive sites for the synthesis of more complex

molecules. This guide provides a comprehensive overview of the known physical and chemical

properties of 5-Bromoisophthalonitrile, along with general experimental protocols for its

synthesis and characterization, designed to support researchers in their scientific endeavors.

Chemical Identity and Physical Properties
5-Bromoisophthalonitrile is a solid at room temperature, typically appearing as a pale-yellow

to yellow-brown substance.[1] While specific quantitative data on its solubility is limited, it is

expected to have low solubility in water and moderate solubility in polar organic solvents, a

common characteristic for such aromatic compounds.[1][2]
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Property Value Source(s)

IUPAC Name
5-Bromobenzene-1,3-

dicarbonitrile
[1]

Synonyms 5-Bromoisophthalonitrile [1]

CAS Number 160892-07-9 [3]

Molecular Formula C₈H₃BrN₂ [3]

Molecular Weight 207.03 g/mol [3]

Appearance
Pale-yellow to yellow-brown

solid
[1]

Solubility

Expected to be moderately

soluble in polar organic

solvents

[1]

Chemical Reactivity and Spectroscopic Analysis
The chemical reactivity of 5-Bromoisophthalonitrile is primarily dictated by its functional

groups: the two nitrile (-CN) groups and the bromine (-Br) atom attached to the benzene ring.

The presence of these electron-withdrawing groups makes the aromatic ring susceptible to

nucleophilic substitution reactions, with the bromine atom serving as a good leaving group.[1]

This characteristic makes it a valuable intermediate in the synthesis of various heterocyclic

compounds and other complex organic molecules.

While specific, experimentally determined spectroscopic data for 5-Bromoisophthalonitrile is

not widely available in the public domain, the following sections outline the expected spectral

characteristics based on its structure and general principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple due to the symmetry of the

molecule. There would likely be two signals in the aromatic region, corresponding to the two

sets of equivalent protons on the benzene ring.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon

atoms in the molecule, including the carbon atoms of the nitrile groups and the carbons of

the benzene ring. The carbon attached to the bromine atom would have a characteristic

chemical shift.

Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromoisophthalonitrile would be expected to show characteristic

absorption bands for its functional groups. A strong, sharp absorption band around 2230 cm⁻¹

would indicate the presence of the nitrile (C≡N) stretching vibration. The spectrum would also

exhibit bands in the aromatic region (around 1600-1450 cm⁻¹) corresponding to C=C stretching

vibrations of the benzene ring, and C-H stretching vibrations above 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of 5-Bromoisophthalonitrile. The

mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to its molecular

weight (207.03). Due to the presence of a bromine atom, there would be a characteristic

isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2⁺), corresponding to the

natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 5-Bromoisophthalonitrile
are not readily available. However, the following sections provide generalized procedures that

are commonly used for compounds of this class.

General Synthetic Approach: Sandmeyer Reaction
A plausible synthetic route to 5-Bromoisophthalonitrile is via a Sandmeyer reaction, starting

from a corresponding amino-substituted precursor.

5-Aminoisophthalonitrile Intermediate Diazonium Salt

NaNO₂, HBr
0-5 °C 5-BromoisophthalonitrileCuBr

Click to download full resolution via product page
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Caption: Plausible synthetic pathway for 5-Bromoisophthalonitrile via a Sandmeyer reaction.

Protocol:

Diazotization: Dissolve 5-aminoisophthalonitrile in an aqueous solution of hydrobromic acid

(HBr). Cool the solution to 0-5 °C in an ice bath.

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, while maintaining the

temperature below 5 °C. Stir the mixture for a designated time to ensure the complete

formation of the diazonium salt.

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in

HBr.

Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution

should be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl

acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure. The crude product can be purified by

recrystallization or column chromatography.

General Protocol for Spectroscopic Characterization
The following workflow outlines the standard procedures for the structural elucidation and purity

assessment of a synthesized compound like 5-Bromoisophthalonitrile.
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Sample Preparation

Data Acquisition

Data Analysis

Dissolve in appropriate
deuterated solvent (e.g., CDCl₃)

for NMR analysis.

¹H and ¹³C NMR Spectroscopy

Prepare KBr pellet or
Nujol mull for IR analysis.

Infrared (IR) Spectroscopy

Dissolve in a suitable
solvent for MS analysis.

Mass Spectrometry (MS)

Analyze chemical shifts,
integration, and coupling

patterns.

Identify characteristic
functional group absorptions.

Determine molecular weight
and fragmentation pattern.

Structure Confirmation
and Purity Assessment

Correlate Data Correlate Data Correlate Data

Synthesized 5-Bromoisophthalonitrile

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of 5-Bromoisophthalonitrile.

Safety and Handling
5-Bromoisophthalonitrile is classified as harmful if swallowed, in contact with skin, or if

inhaled.[4] It is essential to handle this compound with appropriate personal protective

equipment (PPE) in a well-ventilated area or a fume hood.

Table 2: GHS Hazard and Precautionary Statements
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Category Code Statement Source

Hazard H302+H312+H332

Harmful if swallowed,

in contact with skin or

if inhaled.

[4]

Precautionary P280

Wear protective

gloves/protective

clothing/eye

protection/face

protection.

[4]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety

information before handling this chemical.

Conclusion
5-Bromoisophthalonitrile is a valuable chemical intermediate with significant potential in

synthetic chemistry. While detailed experimental data is not extensively published, its known

properties and the general methodologies for its synthesis and characterization provide a solid

foundation for its use in research and development. The information compiled in this guide

serves as a valuable resource for scientists and professionals, enabling them to explore the

applications of this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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